molecular formula C16H13FN2O2S B2852007 2-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 912770-42-4

2-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2852007
CAS No.: 912770-42-4
M. Wt: 316.35
InChI Key: KHOABOQKMNHLBJ-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H13FN2O2S and its molecular weight is 316.35. The purity is usually 95%.
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Scientific Research Applications

Fluorescence and Sensing Applications

2-Fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide and its derivatives have shown potential in fluorescence-based applications. For instance, benzothiazole derivatives have been synthesized and evaluated for their fluorescence efficiency, with some compounds emitting blue light, which is significant for sensing and imaging applications (Mahadevan et al., 2014). Moreover, benzothiazole conjugated Schiff bases have been identified as fluorescent sensors for metal cations such as Al3+ and Zn2+, showcasing their utility in the detection of specific ions in various environments (Suman et al., 2019).

Medicinal Chemistry and Drug Development

In medicinal chemistry, fluorinated benzothiazole analogues, including those related to this compound, have been extensively studied for their therapeutic potentials. For example, derivatives have been synthesized for imaging sigma-2 receptor status in solid tumors using positron emission tomography (PET), demonstrating their applicability in cancer diagnostics (Tu et al., 2007). Additionally, fluorine-containing benzamide analogs have been developed as ligands for PET imaging, further emphasizing the role of fluorinated benzothiazoles in the development of diagnostic tools (Lang et al., 1999).

Chemical Synthesis and Material Science

The chemical versatility of fluorinated benzothiazole compounds, including this compound, extends to material science and organic synthesis. For instance, fluorinated building blocks based on benzothiazole structures have been utilized for the synthesis of heterocyclic compounds, showcasing their significance in developing new materials and chemical entities (Shi et al., 1996).

Properties

IUPAC Name

2-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c1-9-7-8-12(21-2)13-14(9)22-16(18-13)19-15(20)10-5-3-4-6-11(10)17/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOABOQKMNHLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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